methyl 3-(3-bromopropoxy)propanoate

PROTAC linker Targeted protein degradation Heterobifunctional degrader

Methyl 3-(3-bromopropoxy)propanoate (CAS 2839158-21-1) is a brominated ester-ether compound with the molecular formula C₇H₁₃BrO₃ and a molecular weight of 225.08 g/mol. It belongs to the class of PROTAC (Proteolysis Targeting Chimera) linker intermediates, featuring a reactive terminal bromine atom for nucleophilic displacement and a protected methyl ester moiety.

Molecular Formula C7H13BrO3
Molecular Weight 225.08 g/mol
CAS No. 2839158-21-1
Cat. No. B6608467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3-bromopropoxy)propanoate
CAS2839158-21-1
Molecular FormulaC7H13BrO3
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCOC(=O)CCOCCCBr
InChIInChI=1S/C7H13BrO3/c1-10-7(9)3-6-11-5-2-4-8/h2-6H2,1H3
InChIKeyBBXZYZMXIQDIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-bromopropoxy)propanoate CAS 2839158-21-1: A Bifunctional PROTAC Linker Intermediate for Targeted Protein Degradation


Methyl 3-(3-bromopropoxy)propanoate (CAS 2839158-21-1) is a brominated ester-ether compound with the molecular formula C₇H₁₃BrO₃ and a molecular weight of 225.08 g/mol . It belongs to the class of PROTAC (Proteolysis Targeting Chimera) linker intermediates, featuring a reactive terminal bromine atom for nucleophilic displacement and a protected methyl ester moiety . This bifunctional architecture enables sequential, orthogonal conjugation in the assembly of heterobifunctional degraders, distinguishing it from simpler monofunctional alkyl bromides or unprotected carboxylic acids.

Why Methyl 3-(3-bromopropoxy)propanoate Cannot Be Substituted by In-Class Analogs


PROTAC linker performance is highly sensitive to subtle changes in chemical structure, including linker length, flexibility, and the specific functional groups available for conjugation [1]. In-class analogs such as Methyl 3-bromopropanoate (shorter, less flexible alkyl chain) or 3-(3-Bromopropoxy)propanoic acid (free acid vs. protected ester) introduce distinct synthetic handles and physicochemical profiles. The combination of a terminal alkyl bromide and a protected carboxylic acid in methyl 3-(3-bromopropoxy)propanoate provides a unique balance of reactivity and orthogonal protection , which is not replicated by any single comparator. Generic substitution without empirical validation risks altering ternary complex formation, degradation efficiency, and overall PROTAC performance.

Methyl 3-(3-bromopropoxy)propanoate: Quantitative Differentiation Evidence for Procurement Decisions


Chain Length and Flexibility: Methyl 3-(3-bromopropoxy)propanoate vs. Methyl 3-Bromopropanoate

Methyl 3-(3-bromopropoxy)propanoate provides a longer and more flexible linker chain compared to the simpler alkyl bromide, Methyl 3-bromopropanoate (CAS 3395-91-3). The presence of an ether oxygen increases the distance between the reactive bromine and the protected ester, allowing for greater spatial separation between conjugated ligands in PROTAC molecules. This difference in length and flexibility is critical for optimizing the geometry of the ternary complex (E3 ligase:PROTAC:target protein) [1].

PROTAC linker Targeted protein degradation Heterobifunctional degrader

Synthetic Orthogonality: Methyl Ester vs. Free Carboxylic Acid in Linker Conjugation

The methyl ester in methyl 3-(3-bromopropoxy)propanoate provides a protected carboxylic acid, enabling orthogonal coupling strategies. In contrast, the free acid analog, 3-(3-Bromopropoxy)propanoic acid (CAS 690999-00-9), lacks this protection . The ester can be selectively hydrolyzed after the initial conjugation step via the terminal bromide, preventing unwanted side reactions such as oligomerization or premature coupling to amine-containing ligands [1].

PROTAC linker Orthogonal protection Bioconjugation

Comparative In Vitro Activity: Context from a Related PROTAC Linker Scaffold

While direct activity data for the specific methyl 3-(3-bromopropoxy)propanoate linker is not available in the public domain, class-level inference from a closely related scaffold, 1-bromo-3-(3-bromopropoxy)propane, can be made. A study exploring linker exit vectors and length for CBP/p300 bromodomain PROTACs found that even small changes in linker structure can lead to significant variations in degradation activity, with some analogs exhibiting DC₅₀ values <100 nM [1]. This highlights the critical role of linker structure optimization, a process facilitated by the availability of diverse building blocks like methyl 3-(3-bromopropoxy)propanoate.

PROTAC Linker structure-activity relationship Bromodomain

Methyl 3-(3-bromopropoxy)propanoate: Key Application Scenarios for R&D and Procurement


PROTAC Library Synthesis Requiring Mid-Length, Flexible Linkers

The compound is optimally suited as a building block in the parallel synthesis of PROTAC libraries where a flexible, medium-length (8-atom) linker is required. Its methyl ester provides a convenient handle for late-stage diversification after the linker has been attached to one ligand [1].

Optimization of Ternary Complex Geometry in Degrader Design

Given the sensitivity of PROTAC activity to linker length and flexibility [1], this compound is a critical reagent for medicinal chemists conducting systematic structure-activity relationship (SAR) studies to optimize the geometry of the ternary complex between the E3 ligase, the PROTAC molecule, and the target protein.

Synthesis of Heterobifunctional Molecules for Chemical Biology

Beyond PROTACs, the orthogonal reactivity of methyl 3-(3-bromopropoxy)propanoate makes it a valuable tool for creating other heterobifunctional molecules, such as fluorescent probes or affinity tags, where controlled, sequential conjugation of two distinct moieties is required .

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